Tetraphenylarsonium bromide
Overview
Description
Tetraphenylarsonium bromide is a chemical compound with the molecular formula C24H20AsBr. It appears as a white crystalline powder and consists of a tetraphenylarsonium cation (C24H20As+) and a bromide anion (Br-). This compound is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylarsonium bromide can be synthesized by the reaction of triphenylarsine with phenylmagnesium bromide. The process involves the following steps:
Preparation of Triphenylarsine: Triphenylarsine is prepared by the reaction of arsenic trichloride with phenylmagnesium bromide in benzene.
Formation of this compound: Triphenylarsine is then reacted with phenylmagnesium bromide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylarsonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetraphenylarsonium oxide.
Reduction: It can be reduced to triphenylarsine.
Substitution: It can undergo substitution reactions with halides to form tetraphenylarsonium halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetone is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride are used for reduction reactions.
Substitution: Halide salts such as sodium chloride or potassium bromide are used for substitution reactions.
Major Products Formed:
Oxidation: Tetraphenylarsonium oxide.
Reduction: Triphenylarsine.
Substitution: Tetraphenylarsonium halides (e.g., tetraphenylarsonium chloride, tetraphenylarsonium iodide).
Scientific Research Applications
Tetraphenylarsonium bromide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of tetraphenylarsonium bromide involves its ability to form stable complexes with halides. The tetraphenylarsonium cation interacts with halide anions through electrostatic interactions, forming stable ionic complexes. These complexes can participate in various chemical reactions, facilitating the transfer of halides and other ions between different phases .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Tetraphenylphosphonium Bromide: Similar in structure, but contains a phosphorus atom instead of arsenic.
Tetraphenylarsonium Chloride: Similar in structure, but contains a chloride anion instead of bromide.
Uniqueness: Tetraphenylarsonium bromide is unique due to its specific reactivity with bromide ions. Its ability to form stable complexes with bromides makes it particularly useful in studies involving bromide ion transport and reactivity .
Properties
IUPAC Name |
tetraphenylarsanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUQEBQRKNZZDO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20AsBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15912-80-8 (Parent) | |
Record name | Tetraphenylarsonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60964937 | |
Record name | Tetraphenylarsanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507-27-7 | |
Record name | Arsonium, tetraphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=507-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraphenylarsonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraphenylarsonium bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Tetraphenylarsanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraphenylarsonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRAPHENYLARSONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9V89082F7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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